molecular formula C19H20N2O4 B14759613 Phthalimidinoglutarimide-propargyl-C3-OH

Phthalimidinoglutarimide-propargyl-C3-OH

Cat. No.: B14759613
M. Wt: 340.4 g/mol
InChI Key: ITXSIBBHPOMBCE-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-propargyl-C3-OH is a complex organic compound that features a phthalimide core, a glutarimide moiety, and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-C3-OH typically involves multiple steps, starting with the formation of the phthalimide core. This can be achieved through the condensation of phthalic anhydride with a primary amine . The glutarimide moiety is then introduced through a series of reactions involving glutaric anhydride and appropriate nucleophiles . The propargyl group is incorporated via nucleophilic substitution reactions, where the hydroxyl group of propargyl alcohol is replaced by other functional groups under the influence of Lewis acids or transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-C3-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-C3-OH has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-C3-OH involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-C3-OH can be compared with other compounds that feature similar structural motifs:

This compound stands out due to its unique combination of these structural features, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-[7-(6-hydroxyhex-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H20N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-2,4,9-12H2,(H,20,23,24)

InChI Key

ITXSIBBHPOMBCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCO

Origin of Product

United States

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